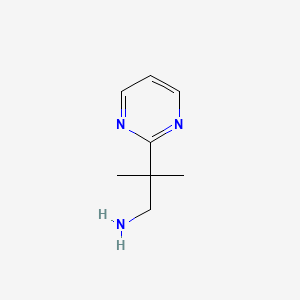

2-Methyl-2-(pyrimidin-2-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methyl-2-pyrimidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H13N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3 |

InChI Key |

VSHJIFKHNOATEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=NC=CC=N1 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Detailed Reaction Pathways for Pyrimidine (B1678525) Ring Formation

The formation of the core pyrimidine ring is a foundational step in the synthesis of the target compound. Various mechanistic pathways have been elucidated, often depending on the specific precursors and reaction conditions employed.

One common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For instance, the Pinner pyrimidine synthesis utilizes the reaction of 1,3-dicarbonyl compounds with amidines in the presence of a base to yield trisubstituted pyrimidines. youtube.com A well-established de novo biosynthetic pathway for pyrimidines involves the cyclization of carbamoyl-L-aspartate, a reaction catalyzed by the enzyme dihydroorotase. umich.edu This enzymatic reaction is reversible and proceeds through a metal-hydroxide mechanism. umich.edu

Modern synthetic methods have expanded the range of accessible pyrimidine structures through diverse mechanistic approaches. These include:

[4+2] Cycloadditions: Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a pathway to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Mechanistic investigations suggest a plausible pathway for this transformation. organic-chemistry.org Similarly, amidines can react with malononitrile (B47326) dimer in a [4+2]-B cyclocondensation. mdpi.com

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Trifluoroacetic acid (TFA)-catalyzed IEDDA reactions between electron-deficient 1,3,5-triazines and aldehydes or ketones can produce highly functionalized pyrimidines. organic-chemistry.org This process involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and water elimination. organic-chemistry.org

Cascade Reactions: The reaction of trifluorinated 2-bromoenones with amidines proceeds through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to yield trifluoromethylated pyrimidines. organic-chemistry.org

Oxidative Annulation: A base-promoted intermolecular C-N bond formation between the allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds and amidines can form polysubstituted pyrimidines, using O₂ as the oxidant. organic-chemistry.org Another approach involves the K₂S₂O₈-promoted oxidative annulation of acetophenone-formamide conjugates to synthesize 4-arylpyrimidines. organic-chemistry.org

Research has also provided experimental evidence for pyrimidine ring-opening during processes like nitrosative guanine (B1146940) deamination, which suggests that the formation pathways can involve ring-opened intermediates. nih.gov This understanding of dynamic ring-opening and closing is critical for predicting reaction outcomes and potential side products. nih.gov

Mechanistic Aspects of Amine Introduction and Subsequent Modifications

The introduction of the primary amine group, as seen in 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine, and its subsequent modifications are key steps that define the final compound's structure and properties. The mechanisms for introducing amine functionalities onto a pyrimidine or related heterocyclic core are varied.

In biosynthetic pathways, the amination of the pyrimidine ring is a well-recognized transformation, such as the conversion of uracil (B121893) to cytosine, which is catalyzed by cytidine (B196190) 5'-triphosphate synthases. umich.edu This enzymatic reaction involves the hydrolysis of glutamine to produce ammonia (B1221849), which then acts as the nitrogen source for the amination. umich.edu

In synthetic chemistry, several strategies are employed:

Nucleophilic Aromatic Substitution (SNAr): A common method involves the displacement of a suitable leaving group, such as a halogen or a sulfoxide (B87167), from the pyrimidine ring by an amine nucleophile. An efficient SNAr approach allows for the synthesis of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts. organic-chemistry.org In a multi-step synthesis of pyridopyrimidine inhibitors, an amine was installed at the 7-position via SNAr displacement of a chloride. nih.gov This route initially masked the amine at the 2-position as a thiomethyl group, which was later converted to the amine by oxidation to a sulfoxide and subsequent displacement with ammonia. nih.gov

Transition-Metal Catalyzed Hydroamination: This atom-economical method involves the direct addition of an amine N-H bond across an unactivated alkene. acs.org While challenging, this approach is an ideal route for synthesizing secondary and tertiary amines. acs.org

Reductive Amination: This involves the reaction of a ketone or aldehyde with ammonia or a primary amine in the presence of a reducing agent. While not detailed for the specific target compound in the provided context, it is a fundamental and widely used method for amine synthesis.

From Carboxylic Acids or Amides: Amide coupling reactions, often mediated by reagents like EDCI and HOBT, can be used to form amide bonds which can then be reduced to amines using reagents like borane-dimethyl sulfide (B99878) complex. mdpi.com

Oxidation of Amines: Computational studies have been used to understand the oxidation of exocyclic -NH₂ groups on heterocyclic amines to -NO₂ groups, a process that can be facilitated by forming sulfilimine intermediates to increase the negative character of the nitrogen atom, making it more susceptible to electrophilic attack. dtic.mil

The table below summarizes some common reaction types for introducing amine groups.

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SnAr) | Displacement of a leaving group (e.g., Cl, SOCH₃) on the pyrimidine ring by an amine. | Ammonia, Amines | organic-chemistry.orgnih.gov |

| Hydroamination | Direct addition of an amine to an unactivated alkene. | Transition Metal Catalysts (e.g., Rh) | acs.org |

| Amide Reduction | Reduction of a previously formed amide to the corresponding amine. | Borane-dimethyl sulfide (BMS) | |

| Enzymatic Amination | Biosynthetic conversion, e.g., uracil to cytosine. | CTP Synthase, Glutamine | umich.edu |

Analysis of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis plays a pivotal role in the efficient and selective synthesis of pyrimidines, offering sustainable alternatives to classical methods. nih.gov The catalytic cycles involved are central to understanding the role of the metal in activating substrates and facilitating bond formations.

A prominent strategy is the [2+2+2] cycloaddition reaction , which combines two alkyne molecules and one nitrile molecule to construct the pyrimidine ring. researchgate.net Various transition metals, including cobalt, rhodium, and niobium, have been employed to catalyze this transformation. acs.orgacs.org For example, a Co-catalyzed cyclization of 4-ferrocenylbenzonitrile with α,ω-diynes has been used to prepare (4-ferrocenylphenyl)pyridines, a reaction type extendable to pyrimidines. acs.org Similarly, NbCl₅ has been shown to mediate the intermolecular cycloaddition of alkynes with aryl nitriles to give substituted pyrimidines with high chemo- and regioselectivity. acs.org

The catalytic cycle for these reactions generally involves several key steps:

Oxidative Cyclization: The low-valent metal center coordinates to the alkyne and nitrile substrates, followed by oxidative cyclization to form a metallacycle intermediate (e.g., a nioba-azacyclopentadiene).

Insertion/Annulation: The second alkyne molecule inserts into a metal-carbon bond of the metallacycle.

Reductive Elimination: The final step is the reductive elimination of the pyrimidine product, which regenerates the active catalytic species for the next cycle.

Copper-catalyzed reactions also feature prominently. For instance, the Cu(II)-catalyzed tandem synthesis of pyrimidines from propargyl alcohols and amidines is proposed to proceed via the initial formation of a propargyl cation, which then triggers an attack on the amidine to complete the pyrimidine skeleton, followed by an oxidation step for aromatization. mdpi.com

The table below outlines a generalized catalytic cycle for a transition metal-mediated [2+2+2] cycloaddition for pyrimidine synthesis.

| Step | Description | Intermediate Type |

|---|---|---|

| 1. Ligand Exchange/Coordination | The alkyne and nitrile substrates displace ligands on the active metal catalyst (M). | Metal-alkyne/nitrile complex |

| 2. Oxidative Cyclization | The coordinated substrates couple to form a metallacyclic intermediate. | Metallacycle (e.g., azametallacyclopentadiene) |

| 3. Alkyne Insertion | A second alkyne molecule inserts into a metal-carbon bond of the metallacycle. | Enlarged metallacycle |

| 4. Reductive Elimination | The pyrimidine ring is formed and released from the metal center. | Pyrimidine product + Regenerated catalyst (M) |

These catalytic approaches are continually being refined to improve yields, selectivity, and catalyst recyclability, driven by detailed mechanistic studies. nih.govresearchgate.net

Computational Studies on Reaction Energetics and Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the synthesis of pyrimidine derivatives. researchgate.net These studies provide deep insights into reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products, as well as their geometric structures. researchgate.netjchemrev.com

For pyrimidine-related heterocycles, DFT calculations are routinely used to:

Optimize Molecular Geometries: Determining the most stable ground-state geometries of molecules is a primary step. nih.gov Calculations at levels like B3LYP/6-31G(d,p) are common for achieving a balance between accuracy and computational cost. nih.gov

Characterize Transition States: Locating the transition state structure and calculating its energy (the activation energy) is crucial for understanding reaction kinetics. researchgate.net For instance, in the formation of N1 and N2 isomers of pyrazolo[3,4-d]pyrimidine, QM calculations showed the transition state for the N2 isomer to be higher in energy, supporting the preferential formation of the N1 product. researchgate.net

Investigate Electronic Properties: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap (Egap) help in understanding the chemical reactivity and charge transfer that occurs during a reaction. nih.govjchemrev.com Molecular Electrostatic Potential (MEP) maps are also used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. jchemrev.com

The table below presents typical parameters calculated in computational studies of pyrimidine synthesis.

| Parameter | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Total Energy (E) | Indicates the stability of a molecule or intermediate. | DFT (e.g., B3LYP/6-311+G**) | researchgate.netjchemrev.com |

| Activation Energy (Eₐ) | The energy barrier for a reaction, related to reaction rate. | Transition State Calculation (DFT) | researchgate.net |

| HOMO-LUMO Gap (ΔEgap) | Relates to the chemical reactivity and electronic stability of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) | nih.gov |

| Bond Lengths & Angles | Defines the geometry of ground states, transition states, and products. | DFT Geometry Optimization | researchgate.netjchemrev.com |

| Molecular Electrostatic Potential (MEP) | Predicts reactive sites for electrophilic and nucleophilic attack. | DFT | jchemrev.com |

These computational investigations are often performed in conjunction with experimental work, providing a synergistic approach to fully elucidate complex reaction mechanisms. mdpi.commdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons typically appear in the aromatic region (δ 7.0–9.0 ppm). Specifically, the proton at the 5-position (H-5) would likely appear as a triplet, coupled to the protons at the 4- and 6-positions (H-4, H-6), which would in turn appear as a doublet. researchgate.net The aliphatic region would contain signals for the propan-1-amine moiety. The two methyl groups are chemically equivalent and would produce a sharp singlet, as they are attached to a quaternary carbon with no adjacent protons. The methylene (B1212753) (-CH₂-) protons adjacent to the primary amine would also likely appear as a singlet, though its chemical shift can be influenced by the solvent. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature due to chemical exchange. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring are expected to resonate at low field (δ 150–170 ppm) due to their aromaticity and the influence of the electronegative nitrogen atoms. nih.gov The quaternary carbon atom, bonded to the pyrimidine ring and two methyl groups, would appear in the aliphatic region, as would the methylene carbon and the equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine C4-H, C6-H | 8.5 - 8.9 | Doublet (d) | 157.0 - 159.0 |

| Pyrimidine C5-H | 7.0 - 7.4 | Triplet (t) | 118.0 - 122.0 |

| Pyrimidine C2 | - | - | 165.0 - 169.0 |

| Quaternary C | - | - | 40.0 - 45.0 |

| -C(C H₃)₂ | 1.2 - 1.5 | Singlet (s) | 24.0 - 28.0 |

| -C H₂-NH₂ | 2.9 - 3.3 | Singlet (s) | 50.0 - 55.0 |

| -NH₂ | 1.5 - 3.0 (variable) | Broad Singlet (br s) | - |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would primarily show a cross-peak connecting the pyrimidine H-5 signal with the H-4/H-6 signal, confirming their adjacent relationship on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would be used to definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, it would show a cross-peak between the singlet at δ ~1.3 ppm and the carbon signal at δ ~26 ppm, confirming their assignment as the methyl groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular structure. sdsu.edu Key expected HMBC correlations would include:

Correlations from the methyl protons to the quaternary carbon, the methylene carbon, and the C-2 carbon of the pyrimidine ring.

Correlations from the methylene protons to the quaternary carbon.

Correlations from the pyrimidine H-4/H-6 protons to the C-2, C-5, and the quaternary carbon atoms.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. acs.org This technique is particularly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs), which may have distinct molecular packing and intermolecular interactions. Analysis of chemical shift anisotropy and cross-polarization magic angle spinning (CP-MAS) experiments could reveal details about the conformation and packing of the molecule within the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Infrared (IR) and Raman spectroscopy are complementary techniques used for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300–3500 cm⁻¹ region and a strong scissoring (bending) vibration between 1550 and 1650 cm⁻¹. researchgate.net The pyrimidine ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the symmetric stretching modes of the pyrimidine ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2970 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1550 - 1650 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₉H₁₄N₄), the exact molecular weight is 178.1218 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. nih.gov The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom to form a stable iminium ion. libretexts.orgdocbrown.info A major fragmentation pathway for this compound would likely involve the loss of a neutral aminomethylene radical (•CH₂NH₂) or cleavage of the bond connecting the side chain to the pyrimidine ring. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Ion | Notes |

| 178 | [M]⁺ | [C₉H₁₄N₄]⁺ | Molecular Ion |

| 149 | [M - CH₂NH]⁺ | [C₈H₁₁N₃]⁺ | Loss of an aminomethylene radical via rearrangement/cleavage |

| 148 | [M - CH₂NH₂]⁺ | [C₈H₁₀N₃]⁺ | Loss of the aminomethyl group |

| 87 | [C(CH₃)₂CH₂NH₂]⁺ | [C₅H₁₃N]⁺ | Cleavage of the pyrimidine-C bond |

| 79 | [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ | Pyrimidin-2-yl cation |

X-ray Diffraction Studies for Precise Single-Crystal Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, the analysis would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds. The primary amine group is a hydrogen bond donor, and the pyrimidine nitrogen atoms are hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds (N-H···N) would be expected to play a crucial role in the crystal lattice, influencing the compound's physical properties.

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

The separation and purity assessment of this compound relies heavily on high-resolution chromatographic methods. The inherent polarity of the amine and the pyrimidine ring, coupled with its specific molecular structure, necessitates the development of tailored analytical protocols to achieve optimal separation from potential impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pyrimidine derivatives and related pharmaceutical compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase. nih.govmdpi.com For a polar compound like this compound, careful selection of the column and mobile phase is crucial for achieving adequate retention and resolution.

Detailed research findings on the HPLC analysis of closely related aminopyrimidine structures demonstrate the utility of C18 columns. google.com The mobile phase composition is a critical parameter that is often adjusted to optimize the separation. A typical mobile phase for such analyses consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer controls the pH, which in turn influences the ionization state and retention behavior of the basic amine. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to elute compounds with a wide range of polarities.

A study on a similar compound, 4-amino-2-chloropyridine, utilized a mixed-mode stationary phase with a mobile phase of acetonitrile, water, and sulfuric acid, highlighting the diverse strategies available for separating polar, nitrogen-containing heterocycles. sielc.com The use of an acidic modifier ensures that the amine is protonated, which can lead to improved peak shape and retention on certain stationary phases.

For purity analysis, a diode array detector (DAD) or a UV detector is commonly used, set at a wavelength where the pyrimidine chromophore exhibits strong absorbance. The purity of the main peak can be assessed by examining its spectral homogeneity. Validation of such HPLC methods typically involves assessing parameters like linearity, accuracy, precision, and specificity to ensure the reliability of the results. nih.gov

| Parameter | Typical Conditions for Aminopyrimidine Analysis | Source |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | google.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Acetic Acid in Water) | google.com |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.com |

| Gradient | Optimized for separation of impurities | mdpi.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detector | UV/DAD at an appropriate wavelength (e.g., 254 nm) | sielc.com |

| Column Temp. | Ambient to 40 °C | google.com |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and enhanced sensitivity, making it particularly well-suited for the demanding analytical requirements of pharmaceutical development. japsonline.com

For this compound, a UPLC method would offer a more detailed impurity profile in a fraction of the time required for an HPLC analysis. The principles of separation in UPLC are analogous to HPLC, with reversed-phase chromatography on C18 columns being the predominant mode. However, the increased efficiency of UPLC columns can often resolve impurities that might co-elute in an HPLC separation.

The coupling of UPLC with mass spectrometry (UPLC-MS) provides an exceptionally powerful tool for the characterization of this compound and its related substances. japsonline.com This combination allows for the determination of the mass-to-charge ratio of the eluting peaks, enabling the identification of known impurities and the structural elucidation of unknown ones. A patent for detecting isomers of aminodihydroxypyrimidines in pemetrexed (B1662193) acid highlights the use of an LC-MS method with a C18 column and a mobile phase of aqueous acetic acid and acetonitrile for qualitative and quantitative analysis. google.com This approach is highly relevant for the analysis of positional isomers and other structurally similar impurities that may be present in samples of this compound.

Research on the analysis of complex peptide mixtures, which often contain isomeric impurities, has led to the development of rational screening strategies for UPLC columns and mobile phases to achieve complementary selectivity. chromatographyonline.com Such strategies, which involve testing a variety of stationary phases and mobile phase pH values, can be effectively applied to develop a robust UPLC method for resolving the challenging separation of impurities in this compound.

| Parameter | Illustrative UPLC-MS Conditions for Related Amines | Source |

| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase A | Volatile buffer (e.g., 0.1% Formic Acid in Water) | japsonline.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | japsonline.com |

| Gradient | Rapid gradient for high-throughput analysis | japsonline.com |

| Flow Rate | 0.3 - 0.5 mL/min | chromatographyonline.com |

| Detector | Q-TOF MS or Tandem Quadrupole MS (TQ-MS) | japsonline.com |

| Ionization Mode | Electrospray Ionization (ESI) Positive | google.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular properties. For 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine, DFT methods, particularly with functionals like B3LYP, are instrumental in understanding its electronic nature and reactivity. oup.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the lone pair of the amino group's nitrogen atom. The LUMO, conversely, is likely distributed over the π-system of the pyrimidine ring. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org Theoretical calculations on related aminopyrimidine systems support this distribution, highlighting the role of the amino group in raising the HOMO energy. researchgate.net

The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electron density on various atoms. In this molecule, the nitrogen atoms of the pyrimidine ring and the primary amine are expected to carry significant negative partial charges, making them nucleophilic centers. The carbon atom attached to the three nitrogen-containing groups and the methyl groups will exhibit positive partial charges.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminopyrimidine (B69317) | -6.1 | -0.5 | 5.6 |

| This compound (Predicted) | -5.8 | -0.2 | 5.6 |

Note: The values for this compound are predictive and based on trends observed in related molecules. Actual DFT calculations would provide precise values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. acs.org For this compound, the MEP would show the most negative potential around the nitrogen atoms of the pyrimidine ring and the primary amine, confirming their role as primary sites for protonation and hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atoms of the amino group would be characterized by positive potential, indicating their role as hydrogen bond donors.

Conformational Analysis and Identification of Stable Geometric Isomers

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable geometric isomers (conformers) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation. frontiersin.orgnih.gov

Rotation around the C-C bond connecting the pyrimidine ring to the quaternary carbon and the C-C bond of the propanamine backbone gives rise to various conformers. Theoretical studies on similar flexible molecules often employ computational methods to rotate these bonds systematically and calculate the energy of each resulting conformation. youtube.com The most stable conformers will be those that minimize steric hindrance between the bulky pyrimidine ring, the methyl groups, and the aminomethyl group. Staggered conformations are generally more stable than eclipsed conformations. youtube.com It is anticipated that the most stable conformer would orient the bulky pyrimidine ring away from the aminomethyl group to reduce steric clash.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. benthamdirect.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, an MD simulation in an aqueous solution would reveal the accessible conformations of the molecule at a given temperature, the timescale of transitions between different conformers, and the specific interactions with water molecules. These simulations can highlight the formation and breaking of hydrogen bonds between the amino and pyrimidine nitrogens and the surrounding water, providing insight into the molecule's solubility and hydration shell structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus. For this compound, the predicted shifts would show distinct signals for the pyrimidine ring protons, the non-equivalent methyl groups, the methylene (B1212753) protons, and the amine protons. nih.gov

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine C-H (position 5) | 7.2 - 7.4 | 120 - 122 |

| Pyrimidine C-H (positions 4,6) | 8.6 - 8.8 | 157 - 159 |

| Quaternary C | - | 40 - 45 |

| CH₃ | 1.2 - 1.4 | 25 - 30 |

| CH₂ | 2.8 - 3.0 | 50 - 55 |

| NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are estimated chemical shift ranges. The exact values can be influenced by solvent and temperature. The NH₂ proton signal is often broad and its chemical shift is highly variable. nih.govresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) or Raman spectrum. researchgate.net For the title compound, characteristic vibrational modes would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1600 cm⁻¹ region). scirp.org

Theoretical Studies on Protonation Processes and Intramolecular Hydrogen Bonding

The basicity of the nitrogen atoms in this compound makes it susceptible to protonation. Theoretical studies can predict the most likely site of protonation by calculating the proton affinity of each nitrogen atom. nih.gov The nitrogen atoms in the pyrimidine ring are generally more basic than the primary amine due to the electron-donating effect of the alkyl group and the sp² hybridization of the ring nitrogens. Computational studies on similar aminopyrimidines have shown that protonation often occurs at one of the ring nitrogens. nih.gov

While intramolecular hydrogen bonding is unlikely in the neutral molecule due to conformational constraints, intermolecular hydrogen bonding is expected to be a significant feature in the condensed phase. mdpi.com The primary amine group can act as a hydrogen bond donor, and the nitrogen atoms of both the amine and the pyrimidine ring can act as hydrogen bond acceptors. Theoretical studies can model these interactions in dimers or larger clusters to understand the hydrogen bonding networks that stabilize the crystal structure or solvated state. mdpi.comacs.org

In Silico Studies of Molecular Interactions, including Molecular Docking

Computational and theoretical chemistry studies focusing specifically on this compound are not extensively available in publicly accessible scientific literature. As a result, detailed molecular docking simulations and in-silico analyses of its interactions with specific biological targets have not been widely reported.

However, computational methods are crucial in modern drug discovery and chemical biology for predicting the binding affinity and interaction patterns of small molecules with proteins. In silico techniques like molecular docking are used to model the interaction between a ligand (in this case, this compound) and a receptor at the atomic level. These simulations can predict the preferred orientation of the molecule when bound to a target, as well as the binding energy, which is an indicator of the complex's stability.

For a hypothetical analysis, researchers would typically select a protein target of interest. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). Docking software, such as AutoDock or Glide, would then be used to fit the 3D structure of this compound into the binding site of the target protein.

The results of such a hypothetical docking study would likely be presented in a table format, detailing the binding energy and the specific amino acid residues involved in the interaction. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would also be enumerated.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Target Protein (PDB ID) | e.g., 3XXX |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Leu23, Val31, Ala45, Phe102, Tyr104 |

| Hydrogen Bond Interactions | Pyrimidine N1 with Tyr104 (Backbone NH) |

| Amine NH2 with Asp150 (Side Chain C=O) | |

| Hydrophobic Interactions | Methyl groups with Val31, Ala45 |

| Pyrimidine ring with Phe102 |

Table 2: Key Molecular Descriptors for this compound (Calculated)

| Descriptor | Value |

| Molecular Weight | 165.23 g/mol |

| LogP | 1.3 |

| Number of Hydrogen Bond Donors | 1 (from the amine group) |

| Number of Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens) |

| Polar Surface Area | 54.4 Ų |

These tables illustrate the kind of data that would be generated from in silico studies. The binding energy suggests how strongly the compound might bind to the target, while the interacting residues and bond types provide a detailed picture of the binding mode. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

It is important to reiterate that the data presented here is illustrative and based on the general principles of molecular docking, as specific research on this compound is not available.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine is an electron-deficient heteroaromatic system, which influences its reactivity. While electrophilic aromatic substitution is generally difficult, the ring is susceptible to nucleophilic attack and can be functionalized through various modern synthetic methods.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heteroaromatic rings like pyrimidine. nih.gov To employ these methods, the pyrimidine ring must first be halogenated, typically at the 5-position, to provide a handle for coupling. The resulting halo-pyrimidine can then participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce a wide range of substituents including aryl, heteroaryl, alkyl, and alkynyl groups. nih.govresearchgate.net Palladium and copper catalysts are commonly employed in these transformations. nih.govresearchgate.net

Table 3: Cross-Coupling Reactions on a Halogenated Pyrimidine Derivative

| Reaction Type | Coupling Partner | Catalyst | Product Substituent |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Phenylethynyl |

| Heck | Styrene | Pd(OAc)₂ | Styrenyl |

The nitrogen atoms within the pyrimidine ring are basic and can be modified, although this is less common than substitution on the carbon framework. umich.edu One potential modification is N-oxidation, which can alter the electronic properties of the ring and provide a site for further reactions. Another possibility is quaternization of the ring nitrogens by reaction with an alkyl halide to form a pyrimidinium salt. nih.gov These salts can activate the ring towards nucleophilic attack or undergo rearrangement and ring-opening reactions, offering a pathway to novel heterocyclic structures. nih.gov

Strategies for the Formation of Complex Molecular Scaffolds and Heterocyclic Hybrid Structures

The chemical architecture of this compound offers several avenues for synthetic modification to generate complex molecular scaffolds and hybrid heterocyclic systems. The primary reactive sites for derivatization are the nucleophilic primary amine of the propan-1-amine side chain and the electron-deficient pyrimidine ring. The strategic manipulation of these sites allows for the construction of novel molecules with potentially diverse chemical and biological properties.

The primary amino group is a versatile handle for a variety of chemical transformations. Its nucleophilicity allows for reactions with a wide range of electrophilic partners. A key strategy for building molecular complexity is through condensation reactions with bifunctional reagents, leading to the formation of new heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can be employed to construct a new pyrimidine ring, leading to a bis-pyrimidine system. Similarly, condensation with α,β-unsaturated ketones can yield substituted pyridine (B92270) or dihydropyridine (B1217469) rings through Michael addition followed by cyclization.

Another powerful approach involves the reaction of the primary amine with 1,2-dielectrophiles. For example, treatment with α-haloketones can lead to the formation of substituted imidazoles or related five-membered heterocycles through sequential N-alkylation and cyclocondensation. These reactions significantly expand the structural diversity accessible from the starting amine.

The pyrimidine ring itself, while generally electron-deficient and less prone to electrophilic attack, can be functionalized. More commonly, the existing pyrimidine core is used as a foundation for building fused heterocyclic systems. While direct C-H functionalization can be challenging, derivatization of the pyrimidine ring at the 4, 5, or 6 positions, if accessible through precursor synthesis, would open pathways for annulation reactions. For example, introduction of an amino or hydroxyl group at a position adjacent to the 2-substituent could enable intramolecular cyclization or condensation with an appropriate reagent to form pyrimido-fused heterocycles, such as pyrimido[1,2-a]pyrimidines or pyrimido[2,1-b]thiazoles. The synthesis of such fused systems often leads to rigid, planar molecules with distinct properties. nih.gov

Below is a table summarizing potential strategies for the formation of complex heterocyclic structures from this compound.

| Reaction Type | Reagent Class | Potential Heterocyclic Product |

| Cyclocondensation | 1,3-Dicarbonyl Compounds | Dihydropyrimidines, Pyrimidines |

| Cyclocondensation | α,β-Unsaturated Ketones | Dihydropyridines, Pyridines |

| Cyclocondensation | α-Haloketones | Imidazoles, Dihydroimidazoles |

| Annulation | (Requires prior functionalization of the pyrimidine ring) | Fused Pyrimidine Systems (e.g., Pyrimido[1,2-a]pyrimidines) |

Design of Chemically Modified Analogs for Enhanced Properties (e.g., Prodrug Approaches based on Chemical Derivatization)

The design of chemically modified analogs of this compound is a rational approach to enhance its physicochemical and pharmacological properties. Strategies such as bioisosteric replacement and prodrug derivatization can be employed to optimize features like target affinity, selectivity, metabolic stability, and bioavailability. nih.gov

Bioisosteric Replacement

Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of creating a new compound that retains the desired biological activity, but with improved characteristics. For this compound, several bioisosteric replacements could be considered. For example, the pyrimidine ring could be replaced by other heteroaromatic systems like pyridine or pyridazine (B1198779) to modulate electronic properties and potential hydrogen bonding interactions. nih.gov The gem-dimethyl group on the propane (B168953) chain could be replaced with a cyclopropyl (B3062369) group to introduce conformational rigidity and potentially alter metabolic pathways.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pyrimidine Ring | Pyridine, Pyridazine, Triazine | Modulate basicity, hydrogen bonding capacity, and aromatic interactions. |

| gem-Dimethyl Group | Cyclopropyl, Oxetane | Introduce conformational constraint, alter lipophilicity and metabolic stability. |

| Primary Amine | Secondary Amine, Hydroxylamine | Modify basicity, nucleophilicity, and hydrogen bonding patterns. |

Prodrug Approaches

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. nih.gov The primary amine in this compound is an excellent functional group for prodrug design. The main goals of creating a prodrug would be to mask the basicity of the amine to improve membrane permeability, enhance aqueous solubility, or protect it from rapid metabolism.

Common prodrug strategies for primary amines include the formation of amides, carbamates, and N-acyloxyalkyl derivatives. For instance, acylation of the amine with an amino acid could create a prodrug that is a substrate for peptide transporters, potentially enhancing its absorption. Carbamates can be designed to be hydrolyzed by esterases in the body. N-Acyloxyalkyl derivatives are another class of esterase-sensitive prodrugs that can be tailored to have varying rates of hydrolysis.

| Prodrug Strategy | Derivatizing Moiety (Promoiety) | Potential Advantage | Activation Mechanism |

| Amide Formation | Amino Acids, Carboxylic Acids | Improved solubility, transporter-mediated uptake. | Enzymatic hydrolysis (amidases). |

| Carbamate Formation | Alcohols, Phenols | Increased lipophilicity, controlled release. | Enzymatic hydrolysis (esterases). |

| N-Acyloxyalkyl Derivatives | Acyloxyalkyl halides | Tunable release rates, improved permeability. | Enzymatic hydrolysis (esterases). |

| Phosphonamide Formation | Phosphoric acid derivatives | Increased water solubility. | Enzymatic hydrolysis (phosphatases). |

These derivatization strategies provide a versatile toolkit for the rational design of analogs and prodrugs of this compound with potentially superior properties for various applications.

Preclinical and Mechanistic Biological Investigations

Investigation of Molecular Targets and Signaling Pathways

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Investigations into its derivatives have revealed activities ranging from enzyme inhibition to receptor modulation.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)

No direct enzyme inhibition data for 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine has been identified in the reviewed literature. However, the 2-aminopyrimidine core is a well-established pharmacophore for inhibitors of several enzyme families, notably kinases and phosphodiesterases.

Kinase inhibition is a critical mechanism for many anticancer drugs. A number of approved anticancer agents, such as Imatinib, Palbociclib, Ribociclib, and Abemaciclib, feature the 2-aminopyrimidine core, highlighting its importance in this therapeutic area. nih.govijpsjournal.com For instance, novel 2-anilinopyrimidine derivatives have been synthesized and shown to exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), with IC50 values in the micromolar range. ijpsjournal.com Furthermore, aminopyrimidine derivatives have been investigated as IKK2 inhibitors, which are crucial in inflammatory signaling pathways. rsc.org

The pyrimidine (B1678525) ring is also present in inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling by degrading cyclic nucleotides. For example, PF-04447943, a potent and selective PDE9 inhibitor, incorporates a pyrimidin-2-ylmethyl moiety and has demonstrated high affinity for recombinant PDE9. researchgate.net

In a different context, a series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to certain pathological conditions like colon cancer. nih.gov Several of these compounds displayed significant inhibitory activity, with the most potent derivative showing an IC50 value of 2.8 µM, far superior to the standard inhibitor. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Pyrimidine Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Anilinopyrimidines | EGFR, ARO | 0.27 to 10.57 µM | ijpsjournal.com |

| Aminopyrimidines | IKK2 | Activity reported in cell assay | rsc.org |

| Pyrimidin-2-ylmethyl derivative (PF-04447943) | PDE9 | Kᵢ of 2.8, 4.5, 18 nM | researchgate.net |

Receptor Ligand Binding Affinity Assays (e.g., Histamine (B1213489) Receptors)

Specific ligand binding affinity data for this compound at histamine receptors or other receptors are not available in the reviewed scientific literature. However, the 2-aminopyrimidine scaffold has been successfully utilized to develop ligands for histamine receptors, particularly the H4 receptor (H4R), which is a target for inflammatory conditions and pain.

Structure-activity relationship studies on a series of 2-aminopyrimidine-containing compounds identified potent H4R ligands. nih.gov Optimization of an initial hit led to compounds with significant binding affinity. For example, replacing a tert-butyl group with aromatic and secondary amine moieties at the 6-position of the pyrimidine ring resulted in potent H4R antagonists. nih.gov The highlight of one such study was a compound that was potent in vitro and demonstrated anti-inflammatory and antinociceptive activity in animal models. nih.gov

The affinity of ligands for histamine receptors is influenced by specific structural features. For instance, the high affinity of some ligands for H3R and H4R (in the nM range) compared to H1R and H2R (in the µM range for histamine) is attributed to key amino acid residues within the binding pocket. nih.gov

Analysis of Protein-Ligand Interaction Mechanisms

Direct studies on the protein-ligand interaction mechanisms of this compound are not documented. However, computational and experimental studies on related 2-aminopyrimidine derivatives provide a framework for understanding how this class of compounds may interact with their biological targets.

The 2-aminopyrimidine moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity. ijpsjournal.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. ijpsjournal.comnih.gov

In docking studies of 2-aminopyrimidine derivatives with β-glucuronidase, active compounds were found to form key hydrogen bonds and hydrophobic interactions with residues in the active site, such as Glu413 and Leu361. nih.gov For inhibitors of Janus kinases (JAKs), X-ray crystallography has revealed that the pyrrolopyrimidine core forms crucial hydrogen bonds with hinge region residues of the kinase domain. nih.gov

The interaction of ligands with their protein targets can be visualized and analyzed using computational tools, which can identify the specific amino acid residues involved in binding. ebi.ac.ukyoutube.com These interactions, which include hydrogen bonds and van der Waals contacts, determine the binding affinity of the ligand. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Function Modulation

Specific SAR studies for this compound are not available. However, extensive SAR studies have been conducted on various series of 2-aminopyrimidine derivatives, providing valuable insights into how structural modifications affect biological activity.

For 2-aminopyrimidine-based histamine H4 receptor ligands, systematic modifications of the pyrimidine core and its substituents have been explored. nih.gov It was found that the substitution pattern on the pyrimidine ring is critical for potency and selectivity. For example, replacing a tert-butyl group at the 6-position with aromatic moieties significantly enhanced activity. nih.gov

In a series of 2-amino-N-pyrimidin-4-yl acetamides developed as adenosine (B11128) A2A receptor antagonists, SAR exploration led to compounds with improved potency, selectivity, and aqueous solubility. nih.gov Similarly, for a series of aminopyrimidine IKK2 inhibitors, the synthesis and evaluation of various analogues helped to establish clear structure-activity relationships. rsc.org

The substituent on the amino group of the 2-aminopyrimidine scaffold also plays a crucial role. For instance, in a study of β-glucuronidase inhibitors, the nature of the amine substituent significantly influenced the inhibitory potential. nih.gov

Cellular Assays for Mechanistic Understanding of Biological Response

There are no specific cellular assay results available for this compound. Cellular assays are crucial for understanding the biological response to a compound at a cellular level, often bridging the gap between molecular target inhibition and in vivo efficacy. For related 2-aminopyrimidine derivatives, various cellular assays have been employed to elucidate their mechanisms of action.

For instance, novel 2-anilinopyrimidine derivatives were evaluated for their anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. ijpsjournal.com The most promising compounds in this series were further tested for their ability to induce apoptosis and cause cell cycle arrest. ijpsjournal.com

In another study, aminopyrimidine-2,4-dione derivatives were assessed for their cytotoxic effects against breast and colorectal cancer cell lines. nih.gov The MTT assay is a common method used to quantify cellular proliferation and cytotoxicity, where the reduction of a tetrazolium salt to formazan (B1609692) by viable cells is measured. nih.govmdpi.comresearchgate.net

The ability of some 2-aminopyrimidine derivatives to modulate bacterial biofilm formation has also been investigated using cellular assays. rdd.edu.iq These assays revealed that certain derivatives could inhibit biofilm formation by pathogenic bacteria such as MRSA. rdd.edu.iq

In Vitro and In Vivo Preclinical Efficacy Models (e.g., Antiproliferative Activity, Reduction of Pathogen Burden)

Direct in vitro or in vivo preclinical efficacy data for this compound are not present in the available literature. However, the broader class of 2-aminopyrimidine derivatives has demonstrated efficacy in various preclinical models.

Several studies have reported the in vitro antiproliferative activity of novel pyrimidine derivatives against a range of human cancer cell lines. For example, a series of 2-anilinopyrimidines displayed potent activity against breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range. ijpsjournal.com Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant growth inhibition against various cancer cell lines, including those of the central nervous system, lung, and breast. rsc.org The antiproliferative activity of these compounds is often evaluated using the MTT assay. rdd.edu.iqnih.govnanobioletters.com

In terms of in vivo efficacy, a potent 2-aminopyrimidine-containing H4R antagonist was shown to be active as an anti-inflammatory agent in an animal model. nih.gov Additionally, novel water-soluble 2-amino-N-pyrimidin-4-yl acetamides demonstrated good bioavailability and in vivo efficacy in a rodent model of Parkinson's disease. nih.gov A series of pyridine-pyrimidine amides that inhibit microtubule polymerization have also shown oral bioavailability and in vivo efficacy in models of solid tumors. nih.gov

In the context of infectious diseases, bicyclic pyrrolidine (B122466) analogues containing a 2-amino pyrimidine moiety have been tested for their ability to inhibit the growth of Toxoplasma gondiiin vitro, although this particular modification led to a loss of activity compared to other analogues. acs.org

Table 2: Examples of Preclinical Efficacy of Structurally Related Pyrimidine Derivatives

| Compound Class | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| 2-Anilinopyrimidines | Breast cancer cell lines (MCF-7, MDA-MB-231) | Antiproliferative activity (IC₅₀ = 0.27-10.57 µM) | ijpsjournal.com |

| Pyrazolo[3,4-d]pyrimidines | Various cancer cell lines | Potent antiproliferative activity (GI₅₀ = 1.71 µM in SNB-75) | rsc.org |

| 2-Aminopyrimidine H4R antagonist | Animal model of inflammation | Anti-inflammatory activity | nih.gov |

| 2-Amino-N-pyrimidin-4-yl acetamides | Rodent model of Parkinson's disease | In vivo efficacy | nih.gov |

Pharmacokinetic Investigations in Preclinical Biological Systems

Detailed preclinical pharmacokinetic data for the specific chemical compound this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, are not extensively available in the public domain. General pharmacokinetic principles for pyrimidine-based compounds suggest that their properties can be highly variable depending on the specific substitutions on the pyrimidine ring and the nature of the appended side chains. These modifications significantly influence factors such as lipophilicity, solubility, and interaction with metabolic enzymes and transporters.

In general, structure-activity relationship (SAR) studies of various pyrimidine analogues indicate that modifications to the pyrimidine ring can impact pharmacokinetic properties like solubility, permeability, and metabolic stability. humanjournals.com For instance, the introduction of different substituents can alter the compound's polarity, which in turn affects its absorption and distribution characteristics.

While specific in vivo pharmacokinetic data for this compound are not available, related research on other pyrimidine derivatives provides some context. For example, studies on different classes of pyrimidine-containing compounds have explored their metabolic pathways, often involving oxidation, reduction, and conjugation reactions mediated by enzymes such as cytochrome P450s. The presence of a primary amine group, as in this compound, could make the compound susceptible to deamination or other metabolic transformations. However, without specific experimental data, any discussion of its pharmacokinetic profile remains speculative.

Interactive Data Table: General Pharmacokinetic Parameters for Pyrimidine Derivatives (Illustrative)

| Compound Class | Typical Route of Administration | General Bioavailability | Common Metabolic Pathways | Primary Route of Excretion |

| Aminopyrimidines | Oral, Intravenous | Variable | Oxidation, Glucuronidation | Renal, Biliary |

| Pyrimidine-carboxamides | Oral | Moderate to High | Hydrolysis, Oxidation | Renal |

| Fused Pyrimidines | Oral | Variable | Complex, multiple pathways | Renal and Fecal |

This table is for illustrative purposes only and is based on general findings for various pyrimidine derivatives, not specifically for this compound.

Mechanistic Toxicological Studies at the Cellular and Sub-Cellular Levels

Specific mechanistic toxicological studies at the cellular and subcellular levels for this compound are not described in the currently available scientific literature. The toxicological profile of a chemical compound is intricately linked to its structure and how it interacts with cellular components.

General toxicological studies on various pyrimidine derivatives have revealed a range of potential mechanisms. For some pyrimidine compounds, toxicity can be linked to their interaction with nucleic acid synthesis, leading to cytotoxic effects. humanjournals.com Other studies on pyrimidine derivatives have investigated their potential to induce oxidative stress. For example, certain pyrimidine thio-derivatives have been shown to prolong oxidative stress, particularly in erythrocytes, through interactions with hemoglobin. nih.gov The toxic action of xenobiotics on cells and organelles like mitochondria is a key area of investigation for many compound classes. nih.gov

The potential for a compound to cause toxicity is often evaluated using in vitro assays with various cell lines. These assays can assess endpoints such as cell viability, apoptosis, and specific enzyme inhibition. For example, some pyrimidine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. rsc.org However, without specific studies on this compound, its cellular and subcellular toxicological mechanisms cannot be detailed.

Interactive Data Table: General Cellular Toxicology Endpoints for Chemical Compounds (Illustrative)

| Assay Type | Cellular Component/Process | Example Endpoint Measured |

| Cytotoxicity Assay | Cell Membrane Integrity, Metabolism | Lactate Dehydrogenase (LDH) release, MTT reduction |

| Apoptosis Assay | Caspase Cascade | Caspase-3/7 activity |

| Genotoxicity Assay | DNA | DNA strand breaks (e.g., Comet assay) |

| Mitochondrial Toxicity Assay | Mitochondria | Mitochondrial membrane potential |

This table illustrates common assays used in toxicology and is not based on specific data for this compound.

Emerging Applications in Chemical Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The chemical architecture of 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine, featuring both a nucleophilic primary amine and an electron-deficient pyrimidine (B1678525) ring, positions it as a valuable intermediate in organic synthesis. The synthesis of pyrimidine-containing molecules is a cornerstone of medicinal and materials chemistry. jst.go.jpwipo.int Generally, pyrimidines are synthesized through the condensation of β-dicarbonyl compounds with reagents like amidines, urea, or guanidine (B92328). jst.go.jp

Once formed, the pyrimidine scaffold can be further elaborated. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to the target compound, have been synthesized and identified as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. nih.gov In these syntheses, amine-containing side chains are crucial for biological activity, with the acyclic 1-methyaminopropyl moiety showing efficacy comparable to more complex cyclic structures. nih.gov This highlights how simpler amine-bearing fragments, like this compound, can serve as key building blocks for constructing highly active and complex pharmaceutical agents. The primary amine group allows for a wide range of chemical transformations, such as acylation to form amides or reaction with electrophiles to build larger molecular frameworks. nih.gov

Applications in Advanced Material Science and Specialty Chemical Production

The field of material science consistently seeks novel molecular structures to create materials with tailored properties. Nitrogen-containing heterocyclic compounds, including pyrimidines, are used as precursors in the synthesis of polymers, dyes, and other specialty chemicals. wikipedia.org The presence of the pyrimidine ring in this compound offers potential for its incorporation into polymer backbones, potentially conferring properties such as thermal stability or specific electronic characteristics. The amine functionality provides a reactive handle for polymerization reactions, allowing it to be integrated into materials like polyamides or polyimides. Furthermore, pyrimidine-based compounds have been investigated for their luminescent properties and their ability to form highly structured molecular architectures with metal ions, opening avenues for the development of novel optical materials and sensors. wikipedia.org

Development of Chemical Probes and Tools for Fundamental Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The pyrimidine scaffold is a well-established pharmacophore found in numerous bioactive molecules and approved drugs. wikipedia.org This prevalence makes pyrimidine derivatives attractive starting points for the design of chemical probes. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent inhibitors of the RSV F protein, demonstrating that this chemical class can be tailored to interact with specific biological targets. nih.gov The development of these inhibitors involved modifying the amine side chain to optimize the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and an amide bond, which was critical for effective interaction with the target protein. nih.gov This principle of structural modification can be applied to this compound to generate libraries of related compounds for screening against various biological targets, thereby facilitating the discovery of new probes and therapeutic leads.

Corrosion Inhibition Properties of Pyrimidine-Derived Compounds

Pyrimidine derivatives are recognized as effective and environmentally friendly corrosion inhibitors, particularly for steel in acidic environments. nih.govbldpharm.com The mechanism of inhibition relies on the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. bldpharm.com This adsorption occurs through the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic pyrimidine ring with the vacant d-orbitals of the metal atoms. bldpharm.comuni.lu

Compounds like this compound are expected to be effective corrosion inhibitors due to these structural features. The pyrimidine ring provides multiple adsorption centers through its two nitrogen atoms and π-electron system. bldpharm.com The primary amine group offers an additional site for strong interaction with the metal surface. Studies on similar amino-pyrimidine derivatives have shown that they function as mixed-type inhibitors, meaning they interfere with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bldpharm.com The efficiency of these inhibitors typically increases with their concentration. chemicalbook.com

Agricultural Chemistry Applications (e.g., Fungicidal Agents, Plant Growth Stimulants)

The pyrimidine core is a key structural motif in a number of commercial agrochemicals. wikipedia.org Several pyrimidine-based fungicides, such as pyrimethanil (B132214) and diflumetorim, are widely used to control fungal diseases in crops. wikipedia.org Research has shown that novel synthetic pyrimidine derivatives exhibit potent antifungal activity against a wide range of phytopathogenic fungi, in some cases exceeding the efficacy of existing commercial fungicides. wikipedia.org This suggests that this compound could serve as a scaffold for the development of new fungicidal agents.

Development of Novel Signaling Modulators (e.g., sGC Stimulators)

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a key role in regulating cardiovascular function. wikipedia.org Modulators of sGC are an important class of therapeutic agents. Notably, the development of the first-in-class sGC stimulator, Riociguat, originated from the screening and optimization of a library of over 800 pyrimidine derivatives. wikipedia.org Riociguat was found to increase the activity of sGC and act synergistically with NO, leading to its approval for the treatment of pulmonary hypertension. wikipedia.org

This successful development program firmly establishes the pyrimidine scaffold as a viable starting point for discovering novel sGC modulators. The ability to generate large libraries of pyrimidine derivatives and screen them for activity against targets like sGC is a powerful strategy in modern drug discovery. The structure of this compound, containing the core pyrimidine heterocycle, makes it a relevant candidate for inclusion in such screening libraries aimed at identifying new modulators of sGC and other important biological signaling pathways.

Data Tables

Table 1: Summary of Emerging Applications

| Application Area | Specific Role of the Pyrimidine-Amine Scaffold | Supporting Findings |

|---|---|---|

| Synthetic Chemistry | Versatile intermediate for complex molecules. | Serves as a building block for bioactive compounds like RSV inhibitors. nih.gov |

| Material Science | Precursor for specialty polymers and functional materials. | Nitrogen heterocycles are used to create polymers, dyes, and luminescent materials. wikipedia.org |

| Biological Research | Foundation for developing chemical probes. | Pyrimidine core is a key pharmacophore for designing molecules to study biological targets. nih.govwikipedia.org |

| Corrosion Inhibition | Forms a protective film on metal surfaces. | Adsorption via nitrogen lone pairs and π-electrons inhibits corrosion in acidic media. bldpharm.comchemicalbook.com |

| Agricultural Chemistry | Scaffold for fungicides and plant growth stimulants. | Pyrimidine derivatives are used as commercial fungicides and can promote plant growth. wikipedia.org |

| Medicinal Chemistry | Potential as a novel signaling modulator. | The sGC stimulator Riociguat was developed from a library of pyrimidine derivatives. wikipedia.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Riociguat |

| Pyrimethanil |

| Diflumetorim |

| Uracil (B121893) |

| Guanidine |

| Formamide |

| Urea |

| (1S)-1-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine |

| 1-methyaminopropyl moiety |

| 2-amino-2-methyl-1-propanol |

| 2-methyl-1-substituted phenyl-2-propanamine |

| N-Methyl-1-pyridin-2-ylpropan-2-amine |

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogs

The synthesis of complex analogs of 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine is a critical step in exploring its structure-activity relationship (SAR). While foundational synthetic routes to aminopyrimidines are established, future research should focus on developing novel, efficient, and versatile pathways to a diverse library of derivatives. iaea.org

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. acs.org The development of an MCR strategy for this class of compounds could significantly accelerate the discovery of new analogs with enhanced biological activities.

Furthermore, the exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could provide access to previously inaccessible analogs. For instance, the functionalization of the pyrimidine (B1678525) ring at various positions could be achieved with high selectivity, enabling a fine-tuning of the molecule's electronic and steric properties. A one-pot synthesis approach, starting from simple ketones, arylacetylenes, and guanidine (B92328), has been demonstrated for other 2-aminopyrimidines and could be adapted for this specific scaffold. acs.org

Advanced Computational Design and Virtual Screening of Next-Generation Derivatives

Computational chemistry offers powerful tools to guide the design and prioritization of next-generation derivatives of this compound, saving significant time and resources. Future research should leverage these techniques to build a comprehensive in silico model of the compound and its potential interactions with biological targets.

Structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are essential methodologies in this context. nih.govgithub.com If a biological target is identified, SBVS can be employed to dock a virtual library of analogs into the target's binding site, predicting their binding affinity and mode of interaction. nih.gov In the absence of a known target, LBVS can be used to screen for compounds with similar properties to known active molecules. The PyRMD tool, a machine learning-powered platform, exemplifies the advanced computational approaches that can be utilized for virtual screening. github.comacs.org

Molecular dynamics (MD) simulations can provide deeper insights into the conformational dynamics of the compound and its analogs, as well as the stability of their interactions with target proteins. nih.gov These simulations can help to refine the design of derivatives with improved binding kinetics and thermodynamic profiles.

Deeper Mechanistic Elucidation of Observed Biological Activities

A fundamental area of future research will be to elucidate the specific mechanism or mechanisms of action responsible for any observed biological activities of this compound. The 2-aminopyrimidine (B69317) scaffold is known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. ijpsjournal.comnih.gov Therefore, initial studies should focus on broad-spectrum screening to identify potential therapeutic areas.

Once a biological activity is confirmed, detailed mechanistic studies will be necessary. For example, if the compound shows antimicrobial effects, research should investigate whether it inhibits cell wall synthesis, protein synthesis, or other essential microbial pathways. ijpsjournal.com If anticancer activity is observed, studies should aim to identify the specific signaling pathways or cellular processes that are modulated, such as inhibition of protein kinases or induction of apoptosis. acs.org It is known that 2-aminopyrimidine derivatives can act as biofilm modulators, and this is another avenue worth exploring for this compound. nih.gov Further mechanistic studies are often required to clarify the precise antiplatelet activity of novel pyrimidine compounds. brieflands.com

Development of Targeted Delivery Systems Utilizing Advanced Chemical Carriers

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound and its future analogs, the development of targeted drug delivery systems (TDDS) will be paramount. youtube.com These systems are designed to deliver the therapeutic agent specifically to the site of action, such as a tumor or an infected tissue. youtube.com

Future research in this area could involve the conjugation of the compound to various chemical carriers, including nanoparticles, liposomes, and polymers. youtube.com These carriers can be further functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of target cells. youtube.com For instance, if the compound is developed as an anticancer agent, it could be encapsulated in liposomes decorated with antibodies that target tumor-specific antigens.

Stimuli-responsive delivery systems represent another advanced approach. These systems are designed to release their payload in response to specific triggers in the microenvironment of the target tissue, such as changes in pH or the presence of certain enzymes. youtube.com

Integration of Sustainable Synthesis and Green Chemistry Principles

In line with modern pharmaceutical development, the integration of green and sustainable chemistry principles into the synthesis of this compound and its derivatives is a crucial future direction. nih.govnih.gov This involves the development of synthetic routes that are environmentally friendly, cost-effective, and safe.

Key aspects of green chemistry that should be explored include the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or ionic liquids, and the use of catalysts to improve reaction efficiency and reduce waste. researchgate.netresearchgate.net Microwave-assisted and ultrasound-assisted synthesis are techniques that can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net The development of a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a notable example of green chemistry in this field. acs.org By embracing these principles, the development of this compound and its analogs can be pursued in a manner that is both scientifically advanced and environmentally responsible.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Methodology :

- Analog Synthesis : Modify the pyrimidine ring (e.g., introduce halogens or trifluoromethyl groups) or amine backbone (e.g., cyclopropyl extensions).

- Biological Assays : Test analogs for CaV1.3 calcium channel inhibition (patch-clamp electrophysiology) or antimicrobial activity (MIC determinations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products